4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride 4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1221724-34-0
VCID: VC4154230
InChI: InChI=1S/C11H22N2O.ClH/c1-4-12-5-2-11(1)3-6-13-7-9-14-10-8-13;/h11-12H,1-10H2;1H
SMILES: C1CNCCC1CCN2CCOCC2.Cl
Molecular Formula: C11H23ClN2O
Molecular Weight: 234.77

4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride

CAS No.: 1221724-34-0

Cat. No.: VC4154230

Molecular Formula: C11H23ClN2O

Molecular Weight: 234.77

* For research use only. Not for human or veterinary use.

4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride - 1221724-34-0

Specification

CAS No. 1221724-34-0
Molecular Formula C11H23ClN2O
Molecular Weight 234.77
IUPAC Name 4-(2-piperidin-4-ylethyl)morpholine;hydrochloride
Standard InChI InChI=1S/C11H22N2O.ClH/c1-4-12-5-2-11(1)3-6-13-7-9-14-10-8-13;/h11-12H,1-10H2;1H
Standard InChI Key SQCQTTGIMYYQPH-UHFFFAOYSA-N
SMILES C1CNCCC1CCN2CCOCC2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₁₁H₂₃ClN₂O and a molecular weight of 234.77 g/mol . Its structure features a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) connected to a piperidine ring (a six-membered amine ring) through a two-carbon ethyl chain. The hydrochloride salt form ensures improved crystallinity and handling properties.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1221724-34-0
IUPAC Name4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride
Molecular FormulaC₁₁H₂₃ClN₂O
Molecular Weight234.77 g/mol
Purity≥95–98%

Spectral Data

  • FT-IR: Characteristic peaks for N-H stretching (3290 cm⁻¹), C-Cl (691 cm⁻¹), and morpholine/pyridine ring vibrations (750–857 cm⁻¹) .

  • ¹H NMR (DMSO-d₆): Signals at δ 1.70–1.78 ppm (m, 4H, piperidine CH₂), 2.40–2.46 ppm (t, 2H, ethyl CH₂), and 3.63–3.68 ppm (t, 4H, morpholine CH₂) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 234.77 [M+H]⁺ .

Synthesis and Manufacturing

Industrial Synthesis Pathways

The compound is synthesized via a multi-step process involving:

  • Mannich Reaction: Condensation of morpholine with piperidin-4-yl-ethylamine in the presence of formaldehyde .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
    A patent by WO2019211868A1 details its use in Alectinib synthesis, where 4-(piperidin-4-yl)morpholine is reacted with tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate in dimethoxyethane .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
CyclizationDimethoxyethane, 45–50°C72%
Salt FormationHCl in ethyl acetate95%

Purification Methods

  • Recrystallization: Ethanol/water mixtures (1:2 v/v) achieve >99% purity .

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/methanol (9:1) as eluent .

Physicochemical Properties

Thermal Stability

  • Melting Point: 40–43°C (decomposes above 150°C) .

  • Boiling Point: 256.3°C at 760 mmHg (predicted) .

  • Solubility: Freely soluble in water (>50 mg/mL), ethanol, and DMSO; poorly soluble in non-polar solvents .

Spectroscopic and Chromatographic Data

  • HPLC: Retention time of 6.8 min on a C18 column (acetonitrile/water, 70:30) .

  • X-ray Diffraction: Monoclinic crystal system with space group P2₁/c .

Pharmacological and Industrial Applications

Role in Drug Synthesis

DerivativeTarget KinaseIC₅₀ (nM)Source
Compound 15 JAK12.2 ± 0.4
Alectinib ALK1.4 ± 0.3
ParameterValue
LD₅₀ (oral, rat)>2000 mg/kg
Permissible ExposureNot established

Future Research Directions

  • Structure-Activity Studies: Modifying the ethyl linker to enhance kinase selectivity .

  • Green Chemistry: Solvent-free synthesis using microwave irradiation .

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